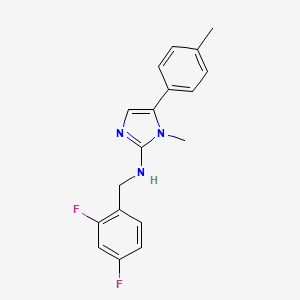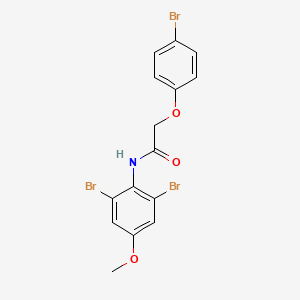![molecular formula C24H20N2O5 B11560752 4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B11560752.png)
4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE is a complex organic compound that features both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE can be achieved through a multi-step process involving the following key reactions:
Formation of the Formamido Intermediate: The initial step involves the reaction of 4-methylphenylamine with formic acid to produce the formamido derivative.
Imination Reaction: The formamido derivative is then reacted with an aldehyde to form the imino compound.
Esterification: The final step involves the esterification of the imino compound with 2-(acetyloxy)benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl Benzoate: Similar in structure but lacks the formamido and imino groups.
Methyl 2-{(E)-[(4-Methylphenyl)IminoMethyl]Oxy}Benzoate: Similar ester and aromatic structure but different functional groups.
Uniqueness
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE is unique due to its combination of formamido, imino, and ester groups, which provide it with distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C24H20N2O5/c1-16-7-11-19(12-8-16)23(28)26-25-15-18-9-13-20(14-10-18)31-24(29)21-5-3-4-6-22(21)30-17(2)27/h3-15H,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
ZJRBVSBVEOKHGE-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11560681.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11560683.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11560689.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11560698.png)
![4-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11560704.png)
![Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11560710.png)
![(4Z)-2-(4-fluorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11560714.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560722.png)
![2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11560729.png)
![4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11560731.png)

![4-Methyl-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11560738.png)

